tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a prop-2-enoyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate is unique due to the presence of the prop-2-enoyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-prop-2-enoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
FCSSFOMCSXOKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=C |
Origin of Product |
United States |
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